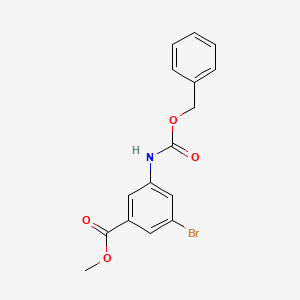
Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzyloxycarbonyl-protected amino group and a bromine atom attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate typically involves the following steps:
Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with biological molecules. The bromine atom on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Methyl 3-(((benzyloxy)carbonyl)amino)-4-bromobenzoate
- Methyl 3-(((benzyloxy)carbonyl)amino)-6-bromobenzoate
- Methyl 3-(((benzyloxy)carbonyl)amino)-5-chlorobenzoate
Comparison: Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate is unique due to the position of the bromine atom on the benzene ring, which can significantly influence its reactivity and interaction with other molecules. The presence of the benzyloxycarbonyl-protected amino group also adds to its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C16H14BrNO4 |
|---|---|
Poids moléculaire |
364.19 g/mol |
Nom IUPAC |
methyl 3-bromo-5-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C16H14BrNO4/c1-21-15(19)12-7-13(17)9-14(8-12)18-16(20)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20) |
Clé InChI |
FYEFSTGOVBWZRA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



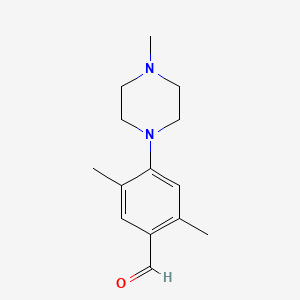
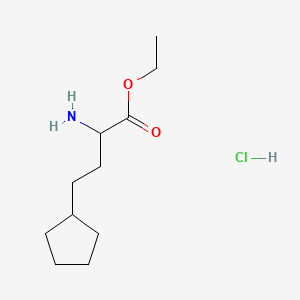
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
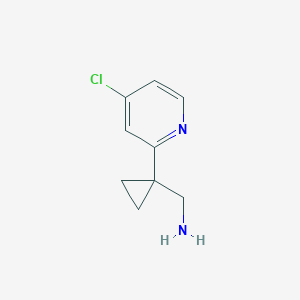
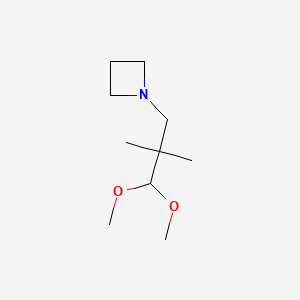
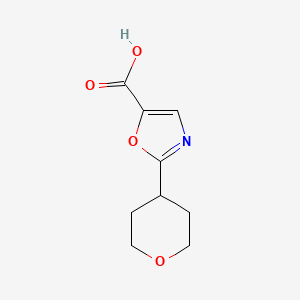
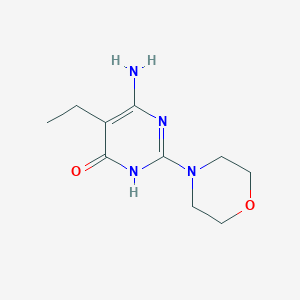



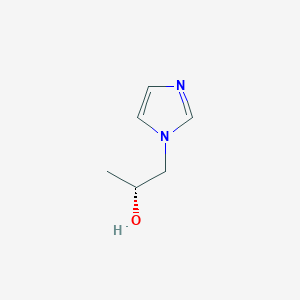
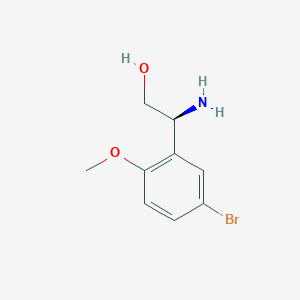
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
